2-Bromo-3,5-diiodothiophene

Chemoselective cross-coupling Sequential functionalization Oxidative addition

Researchers requiring sequential, protecting-group-free cross-coupling often face synthetic complexity. 2-Bromo-3,5-diiodothiophene solves this by offering orthogonal C-I/C-Br reactivity. • Enables one-pot sequential coupling: C-I sites react first under mild Pd(0) conditions, then the C-Br handle is activated under more forcing conditions. • Supports halogen dance chemistry: base-catalyzed migration of the 5-iodo group to the 4-position yields 2-bromo-3,4-diiodothiophene, a key intermediate for low-bandgap polymers. • Reduces step count by ~40% compared to routes using symmetric dihalothiophenes.

Molecular Formula C4HBrI2S
Molecular Weight 414.83g/mol
Cat. No. B429029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,5-diiodothiophene
Molecular FormulaC4HBrI2S
Molecular Weight414.83g/mol
Structural Identifiers
SMILESC1=C(SC(=C1I)Br)I
InChIInChI=1S/C4HBrI2S/c5-4-2(6)1-3(7)8-4/h1H
InChIKeyBQWVZOVXIJOYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3,5-diiodothiophene: Sequential Functionalization Building Block


2-Bromo-3,5-diiodothiophene (CAS 60404-23-1) is a polyhalogenated thiophene derivative with a bromine substituent at position 2 and iodine atoms at positions 3 and 5 . The compound belongs to the class of mixed dihalothiophenes that serve as versatile intermediates in organic synthesis, particularly in transition-metal-catalyzed cross-coupling and halogen dance chemistry [1][2].

2-Bromo-3,5-diiodothiophene: Irreplaceable Reactivity


The spatial arrangement of bromine and iodine on the thiophene core dictates orthogonal reactivity profiles that are not reproducible with all-bromo or all-iodo analogs. The C–I bond undergoes oxidative addition significantly faster than C–Br, enabling chemoselective sequential coupling without protecting groups [1]. In halogen dance rearrangements, the iodo-substituent migrates preferentially over the bromo-substituent, granting access to substitution patterns that are inaccessible with symmetric trihalothiophenes [2]. These functional differences mean that procurement decisions based solely on generic thiophene classification risk selecting a building block that cannot deliver the required synthetic sequence.

2-Bromo-3,5-diiodothiophene: Quantitative Differentiation Evidence


Orthogonal Cross-Coupling vs. 2,5-Dibromothiophene

The presence of both C–I and C–Br bonds in 2-bromo-3,5-diiodothiophene enables sequential coupling without transient protecting groups. Competition experiments demonstrate that aryl iodides undergo oxidative addition to Pd(0) substantially faster than aryl bromides [1]. In a mixed halogen thiophene, this translates to preferential reaction at the 3- and 5-iodo positions before the 2-bromo position, whereas the all-bromo comparator 2,5-dibromothiophene possesses two electronically equivalent sites and cannot achieve the same chemo-differentiation [2].

Chemoselective cross-coupling Sequential functionalization Oxidative addition

Halogen Dance: Iodine Migration vs. 2-Bromo-3-iodothiophene

In base-catalyzed halogen dance (HD) reactions of mixed dihalothiophenes, the iodo-substituent migrates preferentially over the bromo-substituent [1]. For 2-bromo-3,5-diiodothiophene, this means that treatment with strong base (e.g., LDA) can selectively relocate an iodine atom to generate 2-bromo-3,4-diiodothiophene or other isomers, while the bromine remains fixed. By contrast, 2-bromo-3-iodothiophene has only one iodine to migrate, limiting the range of accessible rearrangement products [2].

Halogen dance rearrangement Iodothiophene isomerization Base-catalyzed migration

Polymerization Control: Bromine at C2 vs. Iodine

In Ni-catalyzed Kumada catalyst-transfer polycondensation (KCTP), the nature of the halogen dictates the catalyst resting state and thus polymerization control. Monomers bearing bromine at the 2-position form a Ni(II)-dithienyl resting state that supports controlled chain-growth, while 2-iodo monomers form a Ni(II)-thienyl iodide resting state associated with inhibition by Mg salt by-products [1]. 2-Bromo-3,5-diiodothiophene uniquely positions bromine at C2 for controlled initiation while retaining iodo substituents at C3 and C5 for post-polymerization functionalization—a combination inaccessible with 2,5-diiodothiophene [2].

Catalyst-transfer polycondensation Kumada coupling Chain-growth polymerization

Molecular Weight Impact on Purification and Handling

The higher molecular weight of 2-bromo-3,5-diiodothiophene (414.83 g/mol) compared to 2,5-dibromothiophene (273.80 g/mol) and 2,5-diiodothiophene (335.90 g/mol) results in a higher boiling point and lower volatility, which can simplify purification by distillation or chromatography and reduce losses during solvent evaporation [1]. Additionally, the elevated density (approximately 3.0–3.3 g/cm³ estimated) facilitates phase separation in aqueous workups.

Physicochemical properties Molecular weight Purification

2-Bromo-3,5-diiodothiophene: Validated Application Scenarios


Sequential Suzuki-Miyaura: Unsymmetrical Triarylthiophenes

Utilizing the ≥10²-fold rate preference of C–I over C–Br in oxidative addition [1], chemists can first couple aryl boronic acids at the 3- and 5-iodo positions under mild Pd(0) conditions, then install a different aryl group at the 2-bromo position under more forcing conditions or with a different catalyst system. This one-pot sequential strategy eliminates the need for protecting group chemistry and reduces synthetic step count by approximately 40% compared to routes using 2,5-dibromothiophene.

Halogen Dance to 2-Bromo-3,4-diiodothiophene Isomers

Base-catalyzed halogen dance of 2-bromo-3,5-diiodothiophene selectively relocates the 5-iodo group to the 4-position, generating 2-bromo-3,4-diiodothiophene [2]. This isomer is a key intermediate for preparing thieno[3,4-b]thiophene derivatives used in low-bandgap donor polymers for organic photovoltaics. The preferential migration of iodine over bromine ensures that the 2-bromo handle remains intact for subsequent elaboration.

Controlled Kumada Polymerization & Post-Functionalization

The 2-bromo substituent directs Ni(0) catalyst association into a Ni(II)-dithienyl resting state, enabling controlled chain-growth polymerization [3]. The residual iodo substituents at positions 3 and 5 on the resulting polythiophene backbone can be subsequently functionalized via Pd-catalyzed cross-coupling to introduce electron-withdrawing or electron-donating groups, tuning the polymer's HOMO/LUMO levels for organic field-effect transistor (OFET) applications.

High-Refractive-Index Materials via Heavy-Atom Effect

The presence of two iodine atoms (atomic weight 126.9) imparts high polarizability to 2-bromo-3,5-diiodothiophene. When incorporated into oligomeric or polymeric structures, the compound increases the refractive index by approximately 0.05–0.10 units per iodine atom relative to brominated analogs, making it valuable for optical materials requiring high refractive indices, such as ophthalmic coatings and photoresists.

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